molecular formula C19H19ClN2O6 B11503147 3-{[(4-Chloro-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

3-{[(4-Chloro-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Cat. No.: B11503147
M. Wt: 406.8 g/mol
InChI Key: IZANDHWUALMSLQ-UHFFFAOYSA-N
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Description

3-{[(4-Chloro-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both chloro and nitro groups, along with the propoxyphenyl and propanoic acid moieties, makes it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chloro-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Acylation: The formation of the carbonyl group through an acylation reaction, often using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

    Amidation: The coupling of the acylated intermediate with an amine to form the amide bond.

    Final Assembly: The combination of the intermediate compounds to form the final product, often involving condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chloro-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Aminated Derivatives: From the reduction of the nitro group.

    Alcohol Derivatives: From the reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

3-{[(4-Chloro-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-Chloro-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carbonyl and amide groups can form hydrogen bonds with proteins, affecting their function. The propoxyphenyl group can interact with hydrophobic regions of biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Lacks the nitro and propoxy groups, making it less versatile.

    3-(4-Nitrophenyl)propanoic acid: Lacks the chloro and propoxy groups, affecting its reactivity.

    3-(4-Propoxyphenyl)propanoic acid:

Uniqueness

3-{[(4-Chloro-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid is unique due to the combination of functional groups that provide a wide range of reactivity and potential applications. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (propoxy) groups allows for fine-tuning of its chemical properties, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H19ClN2O6

Molecular Weight

406.8 g/mol

IUPAC Name

3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

InChI

InChI=1S/C19H19ClN2O6/c1-2-9-28-14-6-3-12(4-7-14)16(11-18(23)24)21-19(25)13-5-8-15(20)17(10-13)22(26)27/h3-8,10,16H,2,9,11H2,1H3,(H,21,25)(H,23,24)

InChI Key

IZANDHWUALMSLQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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